N-(2-(3-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide
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Overview
Description
N-(2-(3-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a complex organic compound that features a trifluoromethoxy group, an indole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide typically involves multiple steps, including the formation of the indole ring, the introduction of the trifluoromethoxy group, and the final coupling with benzamide. Common reagents used in these reactions include trifluoromethoxybenzene, indole derivatives, and various coupling agents. Reaction conditions often involve the use of solvents like toluene or dimethylformamide (DMF) and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. Techniques such as continuous flow chemistry and the use of automated synthesizers can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones or other oxidized groups to alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
N-(2-(3-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, including its ability to interact with specific biological targets.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(2-(3-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group and the indole ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(3-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1H-indol-1-yl)ethyl)acetamide
- N-(2-(3-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1H-indol-1-yl)ethyl)propionamide
Uniqueness
N-(2-(3-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes the compound particularly interesting for medicinal chemistry applications, as it can interact with biological targets in ways that similar compounds without the trifluoromethoxy group cannot.
Properties
IUPAC Name |
N-[2-[3-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanylindol-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22F3N3O3S/c27-26(28,29)35-20-12-10-19(11-13-20)31-24(33)17-36-23-16-32(22-9-5-4-8-21(22)23)15-14-30-25(34)18-6-2-1-3-7-18/h1-13,16H,14-15,17H2,(H,30,34)(H,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCCGGBYFXVJLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=C(C=C4)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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